Methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a complex organic compound that falls under the category of thiazolo[3,2-a][1,3,5]triazin derivatives. This compound exhibits a unique combination of structural features and functional groups that contribute to its potential biological activities. Its molecular formula is with a molecular weight of approximately 311.36 g/mol. The compound's IUPAC name reflects its intricate structure and specific stereochemistry.
The synthesis of methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
In industrial applications, large-scale batch or continuous flow processes may be utilized to optimize production efficiency.
The compound features a thiazolo[3,2-a][1,3,5]triazin core structure combined with a tetrahydrofuran moiety. The stereochemistry is indicated by the (2Z) configuration at the ethanoate group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.36 g/mol |
| IUPAC Name | methyl (2Z)-2-[6-oxo-3-(oxolan-2-ylmethyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate |
| InChI | InChI=1S/C13H17N3O4S/c1-19... |
| InChI Key | BWWSNSYFWWJPJO-YHYXMXQVSA-N |
| Isomeric SMILES | COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CC3CCCO3 |
Methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate can participate in various chemical reactions:
The mechanism of action for methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or activation of these targets, triggering a cascade of biochemical events that result in the compound's biological effects.
Methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is characterized by its solid-state at room temperature and moderate solubility in organic solvents.
The compound's reactivity profile suggests it can undergo various transformations under appropriate conditions due to its functional groups.
Methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate has potential applications in scientific research due to its unique structural characteristics and biological activities. It may serve as a lead compound in drug discovery processes targeting various diseases due to its possible interactions with biological macromolecules.
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 22108-99-2
CAS No.: 20184-94-5